Carbonic Anhydrase Inhibition Class Potential: 5-Ethyl-Thiophene-2-Sulfonamide Pharmacophore vs. Unsubstituted Thiophene Benchmark
CAS 942013-25-4 contains the 5-ethyl-thiophene-2-sulfonamide moiety, which is a validated pharmacophore for carbonic anhydrase (CA) inhibition. In a systematically studied series of thiophene-based sulfonamides reported by Alım et al. (2020), compounds bearing the thiophene-2-sulfonamide core inhibited human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) with IC₅₀ values spanning 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II); the most potent compound in that series achieved Ki values of 66.49 ± 17.15 nM against hCA-I and 74.88 ± 20.65 nM against hCA-II [1]. The 5-alkyl substitution pattern (here, 5-ethyl) has been explicitly claimed in patent literature as critical for carbonic anhydrase inhibitory activity in antiglaucoma indications [2]. In contrast, the des-ethyl analog (CAS 941872-38-4) lacks the 5-position alkyl substituent entirely, placing it outside the scope of the 5-alkyl-S(O)ₙ-substituted thiophene-2-sulfonamide structural class claimed in key CA inhibitor patents [2]. While direct IC₅₀ data for CAS 942013-25-4 are not publicly available, the presence of the 5-ethyl substituent is expected—based on SAR trends within the class—to confer CA inhibitory potency within the nanomolar to low micromolar range characteristic of 5-alkyl-thiophene-2-sulfonamides [1].
| Evidence Dimension | Carbonic anhydrase II (hCA-II) inhibitory potency range for thiophene-2-sulfonamide class |
|---|---|
| Target Compound Data | No published IC₅₀ available for CAS 942013-25-4; contains 5-ethyl-thiophene-2-sulfonamide pharmacophore |
| Comparator Or Baseline | Thiophene-2-sulfonamide class range: IC₅₀ 23.4 nM – 1.405 µM (hCA-II); Ki 74.88 nM – 38.04 µM (Alım et al. 2020). Des-ethyl analog CAS 941872-38-4: no published CA inhibition data; lacks 5-alkyl substituent claimed in CA inhibitor patents. |
| Quantified Difference | Cannot be quantified for target compound specifically; class-level SAR indicates 5-alkyl substitution is required for potent CA inhibition |
| Conditions | Human erythrocyte carbonic anhydrase I and II isoenzymes; kinetic assay with 4-nitrophenyl acetate as substrate; pH 7.4 (Alım et al. 2020) |
Why This Matters
For procurement decisions in CA inhibitor screening programs, the 5-ethyl substituent on CAS 942013-25-4 structurally aligns it with the potent thiophene-2-sulfonamide CA inhibitor class, whereas the des-ethyl analog CAS 941872-38-4 lacks this critical pharmacophoric feature, making them non-interchangeable in CA-targeted assays.
- [1] Alım Z, Köksal Z, Karaman M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020;72(6):1738-1748. doi:10.1007/s43440-020-00149-4. PMID: 32748253. View Source
- [2] Merck & Co., Inc. Substituted thiophene-2-sulfonamide antiglaucoma agents. US Patent 5,153,192. Issued October 6, 1992. Also published as ES8600752A1, 1985. View Source
